molecular formula C9H11N3S B12522371 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-2-pyridinyl- CAS No. 662142-20-3

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-2-pyridinyl-

Cat. No.: B12522371
CAS No.: 662142-20-3
M. Wt: 193.27 g/mol
InChI Key: KHPHTVJGAAUUNX-UHFFFAOYSA-N
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Description

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-2-pyridinyl- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-2-pyridinyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable thiocarbonyl compound in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-2-pyridinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-2-pyridinyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-2-pyridinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine
  • N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
  • N-(4-methoxy-3-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Uniqueness

4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-2-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

662142-20-3

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

N-pyridin-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine

InChI

InChI=1S/C9H11N3S/c1-2-5-10-8(4-1)12-9-11-6-3-7-13-9/h1-2,4-5H,3,6-7H2,(H,10,11,12)

InChI Key

KHPHTVJGAAUUNX-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(SC1)NC2=CC=CC=N2

Origin of Product

United States

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